molecular formula C18H13N7O10 B12394934 Bis(2,4-dinitrophenyl)-L-histidine

Bis(2,4-dinitrophenyl)-L-histidine

Cat. No.: B12394934
M. Wt: 487.3 g/mol
InChI Key: WOZYZMUUGRWSLF-AWEZNQCLSA-N
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Description

Bis(2,4-dinitrophenyl)-L-histidine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an L-histidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dinitrophenyl)-L-histidine typically involves the reaction of L-histidine with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dinitrophenyl)-L-histidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted phenyl derivatives.

Scientific Research Applications

Bis(2,4-dinitrophenyl)-L-histidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying amino acids and peptides.

    Biology: The compound is employed in biochemical assays to study enzyme kinetics and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Bis(2,4-dinitrophenyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the 2,4-dinitrophenyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dinitrophenyl) oxalate
  • Bis(2,4-dinitrophenyl) bipyridinium
  • 2,4-Dinitrophenylhydrazine

Uniqueness

Bis(2,4-dinitrophenyl)-L-histidine is unique due to its combination of the 2,4-dinitrophenyl groups with the L-histidine molecule. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its ability to interact with enzymes and proteins makes it a valuable tool in biochemical research and industrial applications.

Properties

Molecular Formula

C18H13N7O10

Molecular Weight

487.3 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1

InChI Key

WOZYZMUUGRWSLF-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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